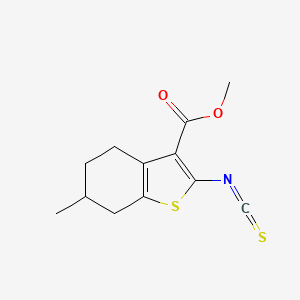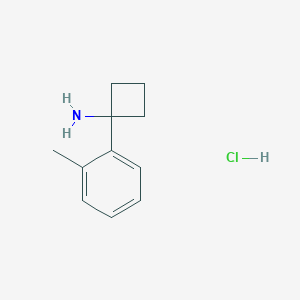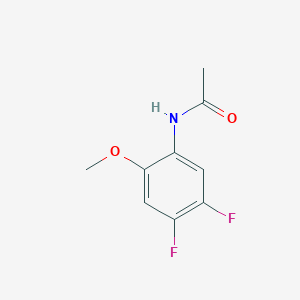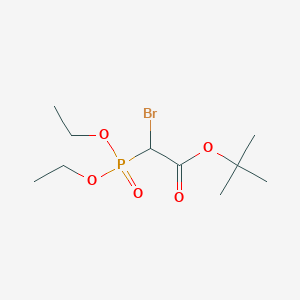
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester
Übersicht
Beschreibung
Tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals and in organic compounds . It serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Synthesis Analysis
Tert-Butyl bromoacetate can be synthesized from several different carboxylic acids at high yields using boron trifluoride·diethyl etherate in toluene solvent . It has also been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .Molecular Structure Analysis
The molecular formula of tert-Butyl bromoacetate is BrCH2COOC(CH3)3 . Its molecular weight is 195.05 .Chemical Reactions Analysis
Tert-Butyl bromoacetate can react with SOCl2 at room temperature to provide acid chlorides in very good yields . It also plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .Physical And Chemical Properties Analysis
Tert-Butyl bromoacetate is a liquid with a refractive index of 1.445 . It has a boiling point of 50 °C/10 mmHg and a density of 1.321 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptoids
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester: is utilized in the synthesis of peptoids , which are peptide-like molecules used in drug discovery. Peptoids offer the advantage of increased stability and ease of modification, making them valuable for creating diverse libraries for high-throughput screening .
Atom Transfer Radical Polymerization (ATRP)
This compound serves as a building block in ATRP , a method of controlled radical polymerization that allows for the precise synthesis of polymers with predetermined molecular weights and low polydispersity indices. ATRP is crucial for creating advanced materials with specific properties .
Alkylating Agent in Organic Synthesis
As an alkylating agent, Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is used to introduce alkyl groups into molecules, which is a fundamental transformation in organic synthesis. This reaction is pivotal for constructing complex molecules in pharmaceuticals and agrochemicals .
Collagenase Inhibitors Synthesis
The compound is instrumental in synthesizing collagenase inhibitors . These inhibitors are significant in studying disease models where collagen degradation plays a role, such as arthritis and cancer metastasis, and can be potential therapeutic agents .
Intermediate for Dye Production
It acts as an intermediate in the production of dyes . The ability to form stable bonds with dye molecules makes it a valuable component in the dye manufacturing process, contributing to the colorfastness and durability of the dyes .
Agrochemicals Development
The compound is used in the development of agrochemicals . Its reactivity and stability under various conditions make it suitable for creating compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Wirkmechanismus
Target of Action
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is a complex organic compound that serves as a building block in the synthesis of various biochemical compounds
Mode of Action
The compound acts as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds . It finds application as an alkylating agent , which means it can introduce an alkyl group into other molecules, thereby altering their structure and function.
Biochemical Pathways
The compound plays a significant role in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . .
Result of Action
The compound plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis . This suggests that it may have a significant impact at the molecular and cellular level, particularly in the context of collagenase inhibition.
Action Environment
The compound is hygroscopic , which means it absorbs moisture from the environment. This property can influence its action, efficacy, and stability. It is also incompatible with strong oxidizing agents and strong bases , suggesting that its activity can be affected by the presence of such substances in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQCXBJSCWQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


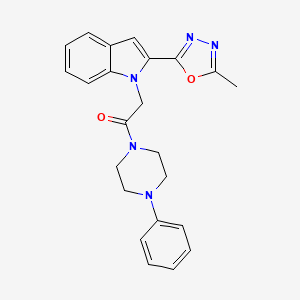

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2938626.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)
![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)
![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)
![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)
